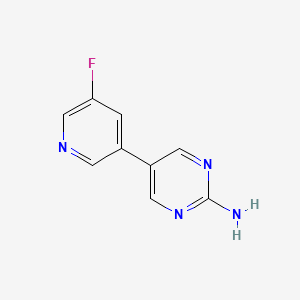

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-(5-fluoropyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-8-1-6(2-12-5-8)7-3-13-9(11)14-4-7/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVQFAOYFKIQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidines. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high regioselectivity and yield . Another approach includes the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and catalysts would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Scientific Research Applications

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine has been utilized in several scientific research domains, including:

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, a series of oxazolidinone derivatives containing the 5-fluoropyridine moiety demonstrated strong inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.

-

Antimalarial Activity :

- Research indicates that trisubstituted pyrimidines can effectively combat Plasmodium falciparum, the malaria-causing parasite. Compounds in this class exhibited nanomolar potency and reduced parasitemia by up to 96% in murine models.

- Cancer Research :

-

Enzyme Inhibition :

- The compound may inhibit key enzymes involved in cellular processes related to pathogen metabolism, which could be beneficial in developing new antimicrobial agents.

Antimicrobial and Antimalarial Activity

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antimicrobial | 0.25 | Gram-positive bacteria |

| Trisubstituted Pyrimidines | Antimalarial | - | Plasmodium falciparum |

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study demonstrated that novel oxazolidinone derivatives containing the 5-fluoropyridine moiety not only inhibited bacterial growth but also prevented biofilm formation, critical for treating chronic infections.

-

Antimalarial Drug Discovery :

- Another study focusing on optimizing a pyrimidine scaffold led to the identification of compounds with excellent pharmacokinetics and oral bioavailability in murine models, effective against both the erythrocytic stage of P. falciparum while showing low toxicity to mammalian cells.

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Physical Properties :

- Alkynyl substituents (e.g., hex-1-ynyl) confer high synthetic yields (99%) and moderate melting points (~147°C), likely due to linear aliphatic chain packing .

- Aromatic substituents (e.g., thiophen-3-yl, p-tolyl) enhance π-π interactions but reduce solubility compared to aliphatic chains .

- Fluorine atoms improve metabolic stability and electronegativity, as seen in 5-(4-fluorophenyl) derivatives .

Biological Relevance: Methanesulfonyl groups (e.g., ) increase electrophilicity, aiding in covalent bond formation with biological targets. The 5-fluoropyridin-3-yl group in the target compound may mimic adenosine in kinase-binding pockets, similar to abemaciclib’s mechanism .

Pharmacological and Computational Insights

- ADMET Profiles : Fluorine substitution generally improves bioavailability and reduces toxicity, as seen in IDH1 inhibitors like ivosidenib (TIBSOVO®) .

Commercial and Industrial Relevance

- Supplier Diversity : 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine is available from three suppliers, indicating industrial demand .

- Scalability Challenges : High-yield protocols (e.g., 99% yields in ) favor alkyne-substituted derivatives for large-scale production, whereas fluorinated variants may require specialized handling .

Biological Activity

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The presence of the fluorine atom in the pyridine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. The molecular formula is , with a molecular weight of approximately 179.18 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, novel derivatives have shown significant antibacterial activity against Gram-positive bacteria, outperforming standard antibiotics like linezolid. One study reported a minimum inhibitory concentration (MIC) of 0.25 µg/mL for a derivative that includes this structure, indicating a strong potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells, particularly through mechanisms involving cyclin-dependent kinase inhibition. A study found that specific analogs demonstrated potent activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many studies suggest that the compound can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Biofilm Disruption : Some derivatives have been shown to disrupt biofilm formation in bacteria, which is crucial for treating chronic infections.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been linked to their structural features, particularly the presence of the pyrimidine moiety.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : A series of compounds derived from this compound were evaluated for their antibacterial properties. One derivative exhibited an MIC significantly lower than that of established antibiotics, indicating its potential as a new therapeutic agent .

- Cancer Cell Studies : In vitro studies demonstrated that certain analogs could inhibit the growth of cancer cells by inducing apoptosis through cyclin-dependent kinase pathways, highlighting their potential role in cancer therapy .

- Mechanistic Insights : Molecular docking studies have elucidated the binding modes of these compounds with target enzymes, providing insights into their mechanisms of action and guiding further optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:

- Buchwald-Hartwig amination : Aryl halides (e.g., 5-bromopyrimidin-2-amine) react with fluoropyridine derivatives using Pd catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃), ligands (e.g., XPhos), and bases (e.g., Cs₂CO₃) in solvents like dioxane or toluene at 100–120°C .

- Sonogashira coupling : Ethynylpyrimidines react with azides under CuI/PdCl₂(PPh₃)₂ catalysis to form triazole derivatives, which can be further modified .

Q. What spectroscopic techniques are used to characterize this compound?

- Key methods :

- NMR spectroscopy : and NMR identify aromatic protons (δ 8.6–8.7 ppm for pyrimidine) and fluorine coupling patterns (e.g., splitting in pyridinyl-F signals) .

- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 194 [M+H] for related pyrimidines) .

- IR spectroscopy : Bands at 3455–3305 cm indicate NH₂ stretching .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated pyrimidine derivatives?

- Approach :

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions, especially for fluorine-proton coupling.

- Compare experimental data with DFT-calculated spectra to validate structural assignments .

- Analyze isotopic patterns in HRMS to distinguish between isobaric species (e.g., chlorine vs. fluorine adducts) .

Q. What factors influence the efficiency of Pd-catalyzed coupling reactions in synthesizing this compound?

- Critical parameters :

- Catalyst-ligand systems : Pd₂(dba)₃ with JohnPhos improves yields in aryl amination vs. XPhos for Suzuki couplings .

- Solvent polarity : Polar aprotic solvents (e.g., dioxane) enhance reaction rates by stabilizing intermediates.

- Temperature : Reactions at 100°C for 48 hours achieve >90% conversion in optimized cases .

Q. How do substituents (e.g., fluorine) on the pyridine ring affect the compound’s electronic properties?

- Mechanistic insights :

- Fluorine’s electron-withdrawing effect increases pyrimidine’s electrophilicity, facilitating nucleophilic substitutions.

- Hydrogen bonding : The NH₂ group forms intramolecular interactions with fluorine, stabilizing specific conformations .

Q. What strategies optimize the solubility and stability of this compound in biological assays?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.